molecular formula C7H7BrN4 B6357880 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1515630-19-9

2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6357880
CAS No.: 1515630-19-9
M. Wt: 227.06 g/mol
InChI Key: HEXVSUQCHQPVSK-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a fused bicyclic scaffold: a pyridine ring fused with a [1,2,4]triazole moiety. Key substituents include:

  • Amino group (-NH₂) at position 2.
  • Bromine atom (Br) at position 6.
  • Methyl group (-CH₃) at position 7.

Properties

IUPAC Name

6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXVSUQCHQPVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NN2C=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Functionalized Pyridine Precursors

The foundational approach involves constructing the triazolo[1,5-a]pyridine scaffold from pyridine derivatives. A key method involves cyclization of 2-amino-3-bromo-4-methylpyridine with formamide oxime or hydrazine derivatives. For example, reacting 2-amino-3-bromo-4-methylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) generates an imidamide intermediate, which undergoes cyclization in polyphosphoric acid (PPA) at elevated temperatures (150–200°C) to yield the triazole ring .

Reaction Scheme:

2-Amino-3-bromo-4-methylpyridine+DMF-DMAPPA, 180°C2-Amino-6-bromo-7-methyl-triazolo[1,5-a]pyridine\text{2-Amino-3-bromo-4-methylpyridine} + \text{DMF-DMA} \xrightarrow{\text{PPA, 180°C}} \text{2-Amino-6-bromo-7-methyl-triazolo[1,5-a]pyridine}

This method achieves moderate yields (60–75%) but requires careful control of temperature to minimize side reactions such as dehalogenation .

Nickel-Catalyzed Negishi Coupling for Methyl Group Introduction

A breakthrough method described in patent WO2024015825A1 involves Negishi coupling to introduce the methyl group regioselectively . Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group (e.g., N,N-dimethylformimidamide) is installed to facilitate cross-coupling. The bromine at position 3 is replaced with a methyl group via reaction with methylzinc bromide in the presence of a nickel catalyst (e.g., NiCl₂(dppf)).

Key Steps:

  • Directing Group Installation:

    2-Amino-3,5-dibromo-4-methylpyridine+DMF-DMA(E)-N’-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide\text{2-Amino-3,5-dibromo-4-methylpyridine} + \text{DMF-DMA} \rightarrow \text{(E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide}
  • Negishi Coupling:

    Intermediate+MeZnBrNiCl₂(dppf), THFMethyl-substituted product\text{Intermediate} + \text{MeZnBr} \xrightarrow{\text{NiCl₂(dppf), THF}} \text{Methyl-substituted product}
  • Hydrolysis: Acidic hydrolysis removes the directing group, yielding 2-amino-6-bromo-7-methyl- triazolo[1,5-a]pyridine with >85% yield .

This method is scalable and avoids palladium catalysts, reducing costs and purification challenges.

Oxidative Cyclization of N-(Pyridyl)amidines

Copper-catalyzed oxidative cyclization offers an alternative route. Starting from N-(3-bromo-4-methylpyridin-2-yl)amidine, the reaction with CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C induces cyclization to form the triazole ring .

Optimized Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Oxidant: K₂S₂O₈

  • Yield: 70–78%

This method is efficient for introducing electron-withdrawing groups but requires inert conditions to prevent bromine displacement.

Bromination of Preformed Triazolopyridines

Post-cyclization bromination is viable when direct synthesis is challenging. For example, 2-amino-7-methyl- triazolo[1,5-a]pyridine is treated with N-bromosuccinimide (NBS) in acetonitrile under UV light to introduce bromine at position 6 .

Conditions:

  • Reagent: NBS (1.2 equiv)

  • Solvent: CH₃CN

  • Light Source: 365 nm UV lamp

  • Yield: 65–70%

Regioselectivity is controlled by the electron density of the triazolopyridine ring, favoring bromination at the meta position relative to the methyl group.

Scalability and Industrial Considerations

The nickel-catalyzed Negishi coupling (Method 2) is the most scalable route, with demonstrated adaptability to kilogram-scale production . Key advantages include:

  • High Atom Economy: Minimal byproducts.

  • Purity: >99% purity after crystallization.

  • Cost-Effectiveness: Avoids expensive palladium catalysts.

In contrast, bromination methods (Method 4) are less suitable for large-scale due to UV light requirements and lower yields.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)Scalability
CyclizationDMF-DMA, PPA180°C, 6 hr60–75Moderate
Negishi CouplingMeZnBr, NiCl₂(dppf)THF, 80°C, 12 hr>85High
Oxidative CyclizationCuI, K₂S₂O₈DMSO, 120°C, 8 hr70–78Low
BrominationNBS, UV lightCH₃CN, 25°C, 24 hr65–70Low

Chemical Reactions Analysis

2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. Specifically, 2-amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has been studied for its potential efficacy against various bacterial strains. A study demonstrated that modifications to the triazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, suggesting that it could be developed into a therapeutic agent for certain types of cancer .

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. Specifically, studies have identified its potential to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism. This property can be leveraged in drug design to improve pharmacokinetics and reduce adverse effects of existing medications .

Pesticidal Activity

In agricultural applications, this compound has been investigated for its pesticidal properties. Research has shown that compounds with similar structures can act as effective fungicides and herbicides. The compound's ability to disrupt fungal cell membranes presents a pathway for developing new agricultural chemicals that are both effective and environmentally friendly .

Plant Growth Regulation

Additionally, this compound has been studied for its potential as a plant growth regulator. Its application could enhance crop yields by influencing physiological processes in plants. Preliminary studies suggest that it may promote root development and stress resistance in crops .

Synthesis of Novel Materials

In materials science, this compound is utilized in the synthesis of novel polymers and composites. Its unique chemical structure allows it to be incorporated into various polymer matrices, improving mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated antimicrobial activity against multiple bacterial strains.
Anticancer Research Induced apoptosis in cancer cells; potential for therapeutic development.
Agricultural Science Effective as a fungicide; potential for use as an environmentally friendly pesticide.
Materials Science Improved mechanical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their activity. This inhibition can lead to a reduction in inflammatory responses and other related processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-NH₂, 6-Br, 7-CH₃ C₇H₆BrN₅ 256.06 (calc.) N/A (structural analog of bioactive compounds) Target
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br C₆H₄BrN₃ 198.02 White/pale yellow crystalline solid; soluble in organic solvents; potential toxicity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 2-NH₂, 6-Br C₆H₅BrN₄ 228.04 (reported) Structural analog for receptor binding studies
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine 5-CH₃, 6-Br C₇H₆BrN₃ 212.04 No activity data; positional isomer of target
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine 7-Br C₆H₄BrN₃ 198.02 Similar solubility to 6-Bromo isomer

Key Structural and Functional Differences:

7-Methyl group introduces steric bulk, which may influence binding interactions compared to compounds like 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, where methyl is at position 5 .

Synthesis Methods: Triazolopyrimidine analogs (e.g., 2-amino-triazolopyrimidine-6-carboxamides) are synthesized via multi-component Biginelli-like reactions , whereas triazolopyridines like 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine are prepared through halogenation or Suzuki coupling .

Biological Relevance: Triazolopyridines with amino groups (e.g., 6-Bromo-triazolopyridin-2-amine) are explored as adenosine receptor inhibitors , while brominated derivatives are intermediates in kinase inhibitor development .

Safety and Handling :

  • Brominated triazolopyridines may exhibit toxicity, requiring strict safety protocols (e.g., ventilation, protective gear) . The target compound’s methyl group could alter metabolic stability compared to halogen-only analogs.

Biological Activity

2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class, which has gained attention for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in the areas of anti-inflammatory, antiviral, and anticancer activities. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C₆H₅BrN₄
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 1515630-19-9

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • RORγt Inverse Agonism : The compound acts as an inverse agonist for the RORγt receptor, which plays a significant role in immune response regulation and inflammatory processes.
  • JAK1 and JAK2 Inhibition : It inhibits Janus kinase (JAK) enzymes, specifically JAK1 and JAK2, disrupting the JAK-STAT signaling pathway. This inhibition can lead to reduced inflammation and cell proliferation, making it a candidate for treating inflammatory diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses:

  • SARS-CoV-2 : Molecular docking studies suggest that derivatives of triazolopyridines, including this compound, exhibit promising activity against the main protease of SARS-CoV-2. For instance, compounds with similar structures showed IC₅₀ values indicating effective inhibition of viral replication .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines:

  • Cytotoxicity Against MCF-7 Cells : In vitro studies demonstrated moderate cytotoxicity against breast cancer MCF-7 cell lines. The IC₅₀ values were comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Due to its ability to inhibit JAK enzymes, the compound is also being investigated for its anti-inflammatory properties. The inhibition of these pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents : The presence of bromine and methyl groups enhances its reactivity and interaction with biological targets compared to other derivatives lacking these substituents .

Comparative Analysis

A comparison with similar compounds reveals insights into the structure-function relationship:

Compound NameMolecular FormulaKey Activity
This compoundC₆H₅BrN₄Antiviral, anticancer
2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyridineC₇H₈N₄Lower reactivity
2-Amino-6-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridineC₆H₅ClN₄Different substitution reactions

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Influenza Virus Studies : Research demonstrated that modifications to triazolopyridine derivatives could lead to enhanced binding affinity to viral proteins critical for replication .
  • Cancer Cell Line Testing : A series of tests on different cancer cell lines revealed that this compound could selectively induce apoptosis in malignant cells while sparing normal cells .

Q & A

What are the common synthetic routes for preparing 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine?

Answer:
The synthesis typically involves cyclization reactions starting from aminopyridine derivatives. A standard method includes:

  • Step 1 : Bromination of a methyl-substituted aminopyridine precursor using N-bromosuccinimide (NBS) or HBr/H2O2 under reflux in DMF or acetic acid .
  • Step 2 : Cyclization with amidine derivatives or arylazomalononitrile in ethanol/piperidine under reflux (5–12 hours), followed by crystallization (e.g., 58–76% yields reported for analogous compounds) .
  • Key Data : For similar triazolopyridines, IR spectroscopy confirms NH stretches (~3205 cm⁻¹) and C=O/C≡N groups, while ^1H NMR resolves aromatic protons (δ 6.7–7.7 ppm) and exchangeable NH signals .

How can researchers optimize the bromination step to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents like DMF enhance bromine activation, as seen in a 76% yield for ethyl 8-(2,4-dichlorophenyl)-6-methyl-triazolo[1,5-a]pyridine .
  • Stoichiometry : A 1:1.2 molar ratio of substrate to NBS minimizes di-brominated byproducts.
  • Temperature Control : Maintaining 60–80°C prevents thermal decomposition.
  • Troubleshooting : Low yields (<50%) may result from competing C-5 vs. C-6 bromination; regioselectivity can be improved using directing groups (e.g., methyl at C-7) .

What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • IR Spectroscopy : Identifies NH (3200–3300 cm⁻¹), C≡N (~2211 cm⁻¹), and C=O (1682 cm⁻¹) groups .
  • NMR : ^1H NMR distinguishes methyl protons (δ 2.3–2.7 ppm) and aromatic splitting patterns. ^13C NMR confirms sp² carbons (δ 110–160 ppm) .
  • X-ray Crystallography : Resolves torsional angles (e.g., 55.6° twist in carboxylate groups) and intermolecular interactions (e.g., C–H⋯O chains) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.02 for C6H4BrN3) validate molecular weight .

How should discrepancies between experimental and computational structural data be addressed?

Answer:

  • Crystal vs. Solution Dynamics : X-ray data may show fixed torsional angles (e.g., 72.6° for benzene rings), while DFT simulations might predict planar configurations due to omitted crystal packing effects .
  • Validation : Cross-check NMR chemical shifts with computed values (e.g., GIAO method) and refine computational models using crystallographic torsion parameters .
  • Case Study : For a related compound, C–H⋯O interactions observed in crystallography were absent in gas-phase simulations, highlighting the need for solvent-phase modeling .

What are the recommended storage and handling protocols for this compound?

Answer:

  • Storage : -20°C in airtight, light-resistant containers under nitrogen. Short-term use may tolerate 2–8°C .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (H313/H333). Avoid inhalation; waste must be processed via certified hazardous disposal .

How can researchers elucidate the biological activity of triazolopyridine derivatives?

Answer:

  • In Vitro Assays : Screen for antifungal activity using microdilution methods (MIC values) or anticancer activity via MTT assays (IC50) .
  • Mechanistic Studies : Molecular docking (e.g., targeting kinases) identifies H-bond interactions between the triazole ring and catalytic lysine residues.
  • Data Contradictions : Varying IC50 values across cell lines (e.g., HeLa vs. MCF-7) may reflect differences in membrane permeability or metabolic pathways .

What strategies resolve low yields in multi-step syntheses of triazolopyridines?

Answer:

  • Intermediate Purity : Column chromatography (silica gel, hexane/EtOAc) isolates key intermediates like 7-bromo precursors (>95% purity) .
  • Reaction Monitoring : Use TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) or HPLC to detect side products early.
  • Case Study : A 58% yield drop in cyclization was traced to insufficient piperidine catalyst; increasing it to 0.2 mL improved yields to 68% .

How does substituent positioning affect the compound’s reactivity and bioactivity?

Answer:

  • Bromine at C-6 : Enhances electrophilic aromatic substitution (EAS) reactivity for further functionalization (e.g., Suzuki coupling) .
  • Methyl at C-7 : Steric hindrance reduces unwanted dimerization during synthesis .
  • Bioactivity : 2-Amino groups improve solubility and H-bond donor capacity, critical for enzyme inhibition (e.g., triazolopyridines as kinase inhibitors) .

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